

Application Notes and Protocols for KER-047 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

KER-047 is an investigational small molecule designed to selectively inhibit Activin Receptor-Like Kinase-2 (ALK2), a key regulator of iron homeostasis.[1][2] Dysregulation of ALK2 signaling can lead to inappropriately high levels of hepcidin, the master regulator of iron metabolism.[3] Elevated hepcidin restricts the availability of iron for red blood cell production, resulting in anemia.[3] By inhibiting ALK2, KER-047 aims to reduce hepcidin expression, thereby increasing serum iron and transferrin saturation, and promoting erythropoiesis in the context of iron-restricted anemias.[1][3]

These application notes provide an overview of the mechanism of action of KER-047, summarize key preclinical and clinical findings, and detail experimental protocols for evaluating KER-047, particularly in combination with other therapeutic agents. It is important to note that as of late 2023, Keros Therapeutics has decided to deprioritize the KER-047 program and is exploring strategic partnerships for its further development.

Mechanism of Action: ALK2 Inhibition

The transforming growth factor-beta (TGF-β) superfamily, including bone morphogenetic proteins (BMPs), plays a crucial role in regulating hepcidin production through the ALK2 receptor. Under normal physiological conditions, the binding of BMPs to the ALK2 receptor complex leads to the phosphorylation of downstream SMAD proteins, which in turn



transcriptionally upregulate hepcidin. KER-047, as a selective ALK2 inhibitor, is designed to interrupt this signaling cascade. This leads to a reduction in hepcidin levels, which in turn increases iron mobilization from stores and enhances iron availability for erythropoiesis.[1][3]

Preclinical Evaluation of ALK2 Inhibition in Combination Therapy

A preclinical study in a mouse model of anemia of inflammation (AI) has explored the combination of an ALK2 inhibitor with a research form of KER-050 (RKER-050), a ligand trap that inhibits certain TGF-β superfamily members to promote late-stage erythroid differentiation.

Study Objective: To evaluate the therapeutic potential of an investigational neutralizing antibody to ALK2 (RKER-216) as a monotherapy and in combination with RKER-050 in a mouse model of anemia of inflammation induced by chronic kidney disease (CKD).[6] Key Findings:

- ALK2 Inhibition Monotherapy: Treatment with the ALK2 inhibitor RKER-216 alone led to a significant decrease in serum hepcidin, an increase in transferrin saturation, and a reduction in spleen iron retention compared to vehicle-treated CKD mice. This resulted in improved hemoglobin levels and red blood cell production.[4]
- Combination Therapy: The combination of RKER-216 and RKER-050 resulted in a greater increase in both hemoglobin and red blood cell counts compared to RKER-216 monotherapy, suggesting a synergistic effect.[4] Interestingly, no significant differences in serum hepcidin, spleen iron, or transferrin saturation were observed between the combination therapy and monotherapy groups.[3] This indicates that while ALK2 inhibition effectively mobilizes iron, the addition of RKER-050 further enhances the erythropoietic response.[3][4]

Clinical Evaluation of KER-047 Phase 1 Clinical Trial in Healthy Volunteers



A Phase 1, randomized, double-blind, placebo-controlled trial was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of KER-047 in healthy adult volunteers. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[5]

Key Findings:

- Safety and Tolerability: KER-047 was generally well-tolerated. The most common adverse
 events were mild to moderate in severity.[5]
- Pharmacodynamics: Administration of KER-047 resulted in dose-dependent decreases in serum hepcidin and ferritin, and robust and sustained increases in serum iron and transferrin saturation.[1][5] An increase in reticulocyte hemoglobin was also observed, indicating that the mobilized iron was being incorporated into newly formed red blood cells.[1]

Phase 2 Clinical Trial in Patients with Iron-Refractory Iron Deficiency Anemia (IRIDA)

An open-label, two-part Phase 2 clinical trial was initiated to evaluate KER-047 in patients with IRIDA, a rare genetic disorder characterized by high hepcidin levels.

Key Findings (from one reported patient):

- Treatment with KER-047 was well-tolerated.
- A decrease in hepcidin and serum ferritin levels was observed.
- An increase in reticulocyte hemoglobin was also noted, suggesting improved iron utilization for erythropoiesis.

Data Presentation

Table 1: Summary of Preclinical Combination Therapy in a Mouse Model of Anemia of Inflammation



Parameter	Vehicle-Treated CKD Mice	RKER-216 (ALK2 inhibitor) Monotherapy	RKER-216 + RKER- 050 Combination Therapy
Serum Hepcidin	Elevated	>95% decrease	>95% decrease
Spleen Iron Retention	Increased	Decreased	Decreased
Transferrin Saturation	Decreased	Increased	Increased
Hemoglobin	Decreased	Improved	Greater Improvement
Red Blood Cell Count	Decreased	Improved	Greater Improvement

Data summarized from a press release by Keros Therapeutics.[4]

Table 2: Summary of Pharmacodynamic Effects of KER-047 in Phase 1 MAD Cohorts (Healthy Volunteers)

Parameter	Effect Observed	
Serum Hepcidin	Dose-dependent decrease	
Serum Ferritin	Dose-dependent decrease	
Serum Iron	Robust and sustained increase	
Transferrin Saturation	Robust and sustained increase	
Reticulocyte Hemoglobin	Increase	

Data summarized from press releases and presentations by Keros Therapeutics.[1][5]

Experimental Protocols

Protocol 1: Preclinical Evaluation of an ALK2 Inhibitor in Combination with RKER-050 in a Mouse Model of Anemia of Inflammation

1. Animal Model:



- Species and Strain: Male C57BL/6 mice.[6]
- Disease Induction: Anemia of inflammation is induced via a chronic kidney disease (CKD)
 model. Mice are fed a diet containing 0.2% adenine and 40 ppm iron for five weeks to induce
 CKD and subsequent anemia.[4]
- 2. Treatment Groups:
- Group 1: Vehicle control
- Group 2: RKER-216 (neutralizing antibody to ALK2) monotherapy
- Group 3: RKER-050 monotherapy
- Group 4: RKER-216 and RKER-050 combination therapy
- 3. Dosing Regimen:
- RKER-216: 3 mg/kg administered subcutaneously twice a week for four weeks.[4]
- RKER-050: 7.5 mg/kg administered subcutaneously once a week for four weeks.[4]
- 4. Endpoint Analysis:
- Hematology: Complete blood counts (including hemoglobin and red blood cell count) are measured using a suitable hematology analyzer.
- Iron Metabolism: Serum hepcidin is measured by ELISA. Serum iron and transferrin saturation are determined using colorimetric assays. Spleen and liver non-heme iron content are also measured.
- Inflammatory Markers: Serum levels of inflammatory cytokines (e.g., IL-6) can be measured by ELISA to confirm the inflammatory state.

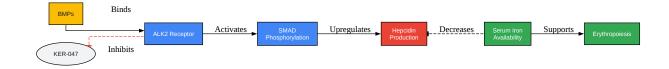
Protocol 2: Phase 1 Clinical Trial of KER-047 in Healthy Volunteers (Summary)

1. Study Design:



- Randomized, double-blind, placebo-controlled, two-part (SAD and MAD) study.[5]
- 2. Participant Population:
- Healthy adult volunteers.
- 3. Dosing:
- SAD Cohorts: Single oral doses of KER-047 (capsule and liquid formulations) or placebo.[5]
- MAD Cohorts: Daily oral doses of KER-047 (liquid formulation) or placebo for 7 to 14 days.
 [5]
- 4. Assessments:
- Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
- Pharmacokinetics: Measurement of plasma concentrations of KER-047 at various time points to determine parameters such as Cmax, AUC, and half-life.
- Pharmacodynamics: Measurement of serum hepcidin, ferritin, iron, transferrin saturation, and reticulocyte hemoglobin at baseline and throughout the study.

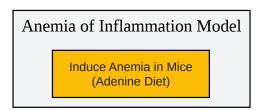
Visualizations

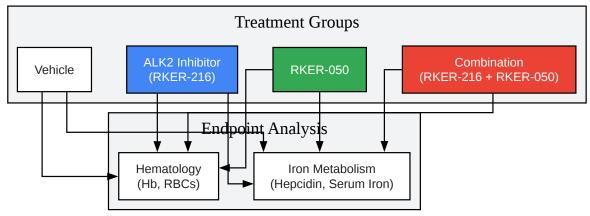


Click to download full resolution via product page

Caption: Mechanism of action of KER-047 as an ALK2 inhibitor.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | Semantic Scholar [semanticscholar.org]
- 4. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its KER-050
 Program and Preclinical Data from its ALK2 Inhibitor Program at the 28th Annual Congress
 of the European Hematology Association BioSpace [biospace.com]



- 5. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition Keros Therapeutics [ir.kerostx.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for KER-047 in Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8134263#ker-047-in-combination-with-other-therapeutic-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com